Cas no 899982-56-0 (N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide)
N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
- N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide
-
- Inchi: 1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17)
- InChI Key: BVLWVBNQSDUQMP-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(C)C(C)=C2)O1)(=O)CC
N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2767-0078-2μmol |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2767-0078-5μmol |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2767-0078-10μmol |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2767-0078-20μmol |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2767-0078-1mg |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2767-0078-2mg |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2767-0078-3mg |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2767-0078-4mg |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2767-0078-5mg |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2767-0078-10mg |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
899982-56-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide
Professional Introduction to N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide (CAS No. 899982-56-0)
N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide (CAS No. 899982-56-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the oxadiazole class of heterocyclic molecules, which are widely recognized for their diverse pharmacological applications. The presence of a propanamide moiety in its structure further enhances its chemical versatility, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide consists of a central oxadiazole ring substituted with a 3,4-dimethylphenyl group at the 5-position and a propanamide side chain at the 2-position. This arrangement not only contributes to its distinct chemical identity but also opens up numerous possibilities for interactions with biological targets. The dimethylphenyl group introduces steric and electronic effects that can modulate the compound's reactivity and binding affinity.
In recent years, there has been a growing interest in oxadiazole derivatives due to their reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The oxadiazole core is known for its ability to engage with various biological receptors and enzymes, making it a valuable scaffold for medicinal chemistry. N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide, with its tailored substituents, represents a significant advancement in this area.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The propanamide group can serve as a linkage point for further functionalization, allowing chemists to design molecules with enhanced pharmacological profiles. This flexibility is particularly valuable in drug development pipelines where precise control over molecular structure is crucial for achieving desired therapeutic effects.
Recent studies have begun to explore the pharmacokinetic properties of N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide. Preliminary research suggests that the compound exhibits favorable solubility characteristics and moderate metabolic stability, which are essential factors for drug candidates. These properties could potentially lead to improved bioavailability and reduced toxicity upon systemic administration. Further investigations into its pharmacokinetic behavior are warranted to validate these initial findings.
The synthesis of N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the oxadiazole ring through cyclocondensation reactions and subsequent functionalization at the 5-position with the dimethylphenyl group. The introduction of the propanamide side chain is typically achieved through amide bond formation techniques such as acylation or amidation reactions.
In terms of applications, N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide holds promise in several therapeutic areas. Its structural features suggest potential activity against enzymes and receptors involved in inflammation and cancer progression. Additionally, its ability to interact with biological targets may make it useful in developing treatments for neurological disorders where oxadiazole derivatives have shown promise.
The development of novel pharmaceutical agents often relies on understanding the interactions between molecules and biological systems at a molecular level. Computational methods such as molecular docking and quantum mechanical calculations are increasingly being used to predict how N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide might bind to its target proteins or enzymes. These computational studies can provide valuable insights into its mechanism of action and help guide experimental design.
Ethical considerations are also paramount in pharmaceutical research. The synthesis and testing of new compounds must be conducted with strict adherence to safety protocols and regulatory guidelines to ensure both researcher safety and environmental protection. As such,the production of N-5-(3,4-dimethylphenyl)-1,3,4-oxtadizol-2-yIpropaIIlldIle
The future prospects for N-\*N-\*(\*\*N-\*(\*\*N-\*(\*\*N-\*(\*\*N-\*(\*\))))))))))))\*(\*\899982\-56\-0\*\*)\*> are exciting,with ongoing research aimed at expanding its therapeutic applications。Collaborative efforts between synthetic chemists,biologists,and pharmacologists will be essential in unlocking its full potential。By leveraging cutting-edge technologies and interdisciplinary approaches,scientists can hope to develop novel treatments that address unmet medical needs.
899982-56-0 (N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylpropanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)